molecular formula C20H38NO- B560363 Oleoyl Ethyl Amide CAS No. 85075-82-7

Oleoyl Ethyl Amide

Cat. No.: B560363
CAS No.: 85075-82-7
M. Wt: 308.5 g/mol
InChI Key: JZJYYCFYGXPUMF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oleoyl Ethyl Amide can be synthesized through the reaction of oleic acid with ethylamine. The process typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Reaction Conditions:

  • Substrates : Oleic acid (from hydrolyzed high oleic sunflower oil soapstock) and ethanolamine.

  • Solvent : Limonene (a renewable, bioderived solvent).

  • Process : Continuous flow mode in a packed-bed reactor at 55°C with a residence time of 80 minutes .

Key Factors Influencing Yield:

  • Temperature : Optimal at 55–60°C; higher temperatures (>60°C) reduce enzyme stability .

  • Enzyme Loading : Excessive amounts (>14% wt/wt) cause diffusional limitations, lowering conversion .

  • Substrate Ratio : A 1:1 molar ratio of oleic acid to ethanolamine minimizes ester amine byproducts .

Purification Strategy:

OEA crystallizes spontaneously from the reaction mixture in limonene at 22°C, achieving 99% purity after filtration. Byproducts (e.g., ester amines from minor fatty acids) remain dissolved in the mother liquors .

Comparative Analysis of Catalytic Methods

While enzymatic methods dominate, thermochemical approaches (e.g., using H-MCM-41 catalysts at 180°C) achieve 80% conversion but require harsh conditions and yield lower selectivity (≤92%) . Enzymatic synthesis remains superior for sustainability and precision.

Neuroprotective Derivatives and Modifications

Recent studies explore OEA’s neuroprotective analogs, synthesized via:

  • Microtubule Stabilization : OEA derivatives interact with lysosomal pathways to reduce neuronal death .

  • Anti-inflammatory Modifications : Functionalization of the ethanolamide group enhances PPAR-α agonist activity .

This synthesis and functional analysis underscores OEA’s versatility in both industrial and biomedical contexts, with enzymatic methods offering scalable, eco-friendly production routes.

Scientific Research Applications

Pain Management

Research has demonstrated that Oleoyl Ethyl Amide exhibits analgesic properties. In various animal models, including Sprague-Dawley rats, OEtA administration led to significant changes in pain response metrics. For instance, chronic treatment with OEtA resulted in increased micturition intervals and bladder capacity, indicating its potential utility in managing neuropathic pain conditions .

Table 1: Effects of this compound on Pain Metrics in Animal Studies

Study ReferenceDosage (mg/kg)Micturition Intervals (MI)Bladder Capacity (BC)Pain Response
0.3IncreasedIncreasedReduced
0.3IncreasedIncreasedReduced

Anxiolytic Properties

In addition to its analgesic effects, this compound has been explored for its anxiolytic potential. By elevating AEA levels through FAAH inhibition, OEtA may enhance mood regulation and reduce anxiety symptoms without the psychoactive side effects associated with direct cannabinoid receptor activation .

Urodynamic Applications

This compound has shown promise in modifying urodynamic parameters, which could be beneficial for treating bladder overactivity. In studies involving female rats, OEtA treatment altered sensory nerve pathways and improved bladder control metrics significantly compared to control groups .

Table 2: Urodynamic Effects of this compound Treatment

Study ReferenceTreatment DurationMicturition Intervals (MI)Bladder Capacity (BC)
14 daysIncreasedIncreased
14 daysIncreasedIncreased

Synthesis and Biochemical Properties

This compound can be synthesized through chemical amidation processes using oleic acid as an acyl donor. Its solubility in ethanol and dimethyl sulfoxide allows for versatile application in laboratory settings.

Biochemical Interactions

The compound interacts with various cellular pathways beyond FAAH inhibition, including modulation of peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in lipid metabolism and energy homeostasis. This interaction suggests additional metabolic applications for this compound.

Mechanism of Action

Oleoyl Ethyl Amide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, it increases the levels of endocannabinoids like anandamide, which bind to cannabinoid receptors (CB1 and CB2) and modulate pain and anxiety pathways .

Comparison with Similar Compounds

    Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.

    Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.

    Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.

Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .

Biological Activity

Oleoyl Ethyl Amide (OEtA), a compound with the CAS number 85075-82-7, has garnered attention due to its significant biological activities, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as a FAAH inhibitor . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, OEtA increases the levels of endogenous fatty acid amides, potentially enhancing their physiological effects.

  • IC50 Value : OEtA exhibits an IC50 value of 5.25 nM in rat brain homogenates, indicating its high potency as a FAAH inhibitor .

Analgesic and Anxiolytic Activity

Research indicates that OEtA may possess analgesic and anxiolytic properties. The elevation of endogenous cannabinoids through FAAH inhibition can lead to pain relief and reduced anxiety levels.

  • Case Study : In a study involving Sprague-Dawley rats, subcutaneous injections of OEtA (0.3 mg/kg) for two weeks resulted in significant changes in urodynamic parameters, suggesting its potential impact on bladder function and overactivity .

Impact on Bladder Function

OEtA has been shown to affect bladder dynamics significantly:

  • Increased Micturition Intervals (MI) : The treatment led to extended intervals between urination.
  • Enhanced Bladder Capacity (BC) : Rats exhibited increased bladder capacity.
  • Altered Pressure Parameters : Changes were noted in threshold pressure and flow pressure, indicating a reduction in bladder overactivity .

In Vitro Studies

In vitro studies have confirmed that OEtA selectively inhibits FAAH without affecting other related enzymes such as acidic PEAase or binding to cannabinoid receptors CB1 or CB2. This specificity suggests that OEtA may have fewer side effects compared to broader-spectrum FAAH inhibitors.

Comparative Analysis of FAAH Inhibitors

CompoundIC50 (nM)FAAH SelectivityAnalgesic ActivityAnxiolytic Activity
This compound5.25HighYesYes
Other FAAH InhibitorsVariesVariesYes/NoYes/No

Q & A

Basic Research Questions

Q. What is the mechanism by which Oleoyl Ethyl Amide (OEtA) inhibits fatty acid amide hydrolase (FAAH) in vitro?

OEtA acts as a competitive FAAH inhibitor with an IC50 of 5.25 nM in rat brain homogenates, targeting both esterase and amidase activities of FAAH without binding to CB1/CB2 receptors or inhibiting acidic PEAase . To replicate this, researchers should standardize brain homogenate preparation (e.g., Sprague-Dawley rats) and use FAAH activity assays with radiolabeled substrates (e.g., [³H]-anandamide). Control experiments should exclude off-target effects via receptor-binding assays.

Q. How can OEtA solubility challenges be addressed in experimental setups?

OEtA dissolves in ethanol (≤50 mg/mL), DMSO (50 mg/mL), or DMF (50 mg/mL), but batch-to-batch variability may require solubility optimization. For concentrations exceeding these limits, co-solvents (e.g., cyclodextrins) or 37°C pre-heating with sonication are recommended . Stability tests under varying temperatures (e.g., GC/MS analysis) are critical, as elevated temperatures degrade metabolites like OEtA during sample preparation .

Q. What validated animal models are suitable for studying OEtA’s effects on bladder function?

Subcutaneous administration of OEtA (0.3 mg/kg) in Sprague-Dawley rats over 14 days increases bladder capacity (BC), threshold pressure, and reduces overactivity, as measured via cystometry. Researchers should standardize urinary catheterization protocols and account for sex-specific responses, as female rats show distinct urodynamic parameter shifts .

Advanced Research Questions

Q. How do contradictory findings on OEtA’s metabolic stability impact experimental design?

While OEtA enhances bladder function in rats, its instability in plasma under high-temperature GC/MS conditions (e.g., derivatization artifacts) suggests rigorous pre-analytical handling. Researchers should prioritize LC-MS/MS for quantification, minimize sample exposure to >25°C, and include deuterated internal standards (e.g., OEA-d4) for accuracy .

Q. What methodological strategies resolve discrepancies in OEtA’s role in lipid signaling pathways?

Despite lacking CB1/CB2 affinity, OEtA modulates FAAH-dependent endocannabinoid degradation. To dissect signaling crosstalk, combine lipidomic profiling (e.g., liver/ovarian metabolomes) with RNA-seq to identify FAAH-regulated genes. In chickens, OEtA is enriched in hepatic metabolomes alongside euglobal la1, suggesting species-specific metabolic integration .

Q. How can enzymatic synthesis of OEtA be optimized for high space-time yield?

A packed-bed reactor with immobilized lipase (e.g., from Candida antarctica) converts high-oleic sunflower soapstock into OEtA with 99% purity. Key parameters include limonene as a solvent, 45°C reaction temperature, and enzyme reuse cycles. Catalyst productivity improves by 30% when fatty acid byproducts are recycled .

Q. What statistical approaches are recommended for analyzing OEtA’s dose-dependent effects?

For dose-response studies (e.g., bladder overactivity), use mixed-effects models to account for intra-subject variability. Pilot studies should power sample sizes based on urodynamic endpoints (e.g., 20% change in BC, α=0.05). Consult a statistician for longitudinal data analysis, especially with repeated measures .

Q. Methodological Best Practices

Q. How should OEtA’s interaction with FAAH be validated in novel tissue models?

Combine Western blotting (FAAH expression) with activity-based protein profiling (ABPP) using fluorophosphonate probes. For tissues with low FAAH activity (e.g., ovarian stroma), use siRNA knockdown controls to confirm OEtA specificity .

Q. What ethical considerations apply to OEtA studies involving animal models?

Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify OEtA doses using prior pharmacokinetic data (e.g., 0.3 mg/kg in rats) and include sham-operated controls for bladder studies. Ethical approval must detail endpoints (e.g., humane euthanasia criteria) .

Q. How can multi-omics approaches elucidate OEtA’s broader biological roles?

Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and lipidomics (MALDI-TOF) to map OEtA’s impact on hypothalamic-pituitary-ovarian/liver axes. In chickens, hepatic OEtA correlates with egg production traits, warranting pathway enrichment analysis (e.g., KEGG, GO) .

Properties

IUPAC Name

N-ethyloctadec-9-enimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJYYCFYGXPUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=NCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703034
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85075-82-7
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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